1-Methyl-5,5-bis(trifluoromethyl)-6,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7-trione
Overview
Description
1-Methyl-5,5-bis(trifluoromethyl)-6,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7-trione is a complex organic compound characterized by its unique structure, which includes multiple trifluoromethyl groups.
Preparation Methods
One common synthetic route involves the use of lithium aluminum hydride for reduction, followed by oxidation with manganese (IV) oxide to furnish the desired compound . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often using radical intermediates.
Common reagents used in these reactions include lithium aluminum hydride, manganese (IV) oxide, and various radical initiators. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-5,5-bis(trifluoromethyl)-6,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7-trione has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: The compound’s properties are being explored for potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-Methyl-5,5-bis(trifluoromethyl)-6,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7-trione exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups play a crucial role in enhancing the compound’s stability and reactivity. These groups can participate in radical reactions, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
Compared to other similar compounds, 1-Methyl-5,5-bis(trifluoromethyl)-6,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7-trione stands out due to its multiple trifluoromethyl groups, which impart unique properties. Similar compounds include:
5,5′-Bis(trifluoromethyl)-2,2′-bipyridine: Known for its use in catalysis.
Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole]: Used in advanced materials.
These compounds share some structural similarities but differ in their specific applications and reactivity.
Properties
IUPAC Name |
1-methyl-5,5-bis(trifluoromethyl)-6,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7-trione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6N4O3/c1-19-3-2(4(20)17-6(19)22)7(8(10,11)12,9(13,14)15)18-5(21)16-3/h1H3,(H2,16,18,21)(H,17,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIFNOPMLOKDJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)C(NC(=O)N2)(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.